molecular formula C13H16O4 B1608080 Ethyl 3-iso-propoxybenzoylformate CAS No. 845790-54-7

Ethyl 3-iso-propoxybenzoylformate

Cat. No. B1608080
M. Wt: 236.26 g/mol
InChI Key: LVDKOUVDXCVLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iso-propoxybenzoylformate, commonly known as EIBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects, making it an interesting subject for further investigation.

Scientific Research Applications

1. Catalysis in Organic Reactions

Ethyl 3-iso-propoxybenzoylformate is potentially involved in catalysis, specifically in hydroformylation reactions. These reactions are vital in the organic synthesis industry for producing aldehydes. A study highlights the role of similar compounds in the hydroformylation process, offering insights into the electronic and steric factors influencing catalytic activity (Sparta, Børve, & Jensen, 2007).

2. Synthesis of Complex Organic Compounds

Ethyl 3-iso-propoxybenzoylformate may be used in the synthesis of complex organic molecules. Research on compounds like ethyl paraben, structurally similar to Ethyl 3-iso-propoxybenzoylformate, has been used to synthesize novel hydrazide-hydrazones with potential anticancer activity (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

3. Environmental Impact and Degradation

Understanding the environmental impact and degradation pathways of compounds like Ethyl 3-iso-propoxybenzoylformate is crucial. Parabens, related to this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies provide essential insights into the biodegradability and potential environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

4. Antioxidant Activities

Compounds structurally related to Ethyl 3-iso-propoxybenzoylformate have been studied for their antioxidant properties. A comprehensive review on methods used in determining antioxidant activity can provide insights into how similar compounds might be evaluated for their potential antioxidant effects (Munteanu & Apetrei, 2021).

5. Pharmaceutical Applications

In pharmaceutical research, compounds like Ethyl 3-iso-propoxybenzoylformate could be used in drug development processes. Studies on similar esters, like ethyl paraben, have been employed to investigate their solubility, stability, and potential as drug precursors. This research is crucial for understanding how similar compounds could be used in pharmaceutical formulations (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).

properties

IUPAC Name

ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-6-5-7-11(8-10)17-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDKOUVDXCVLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374528
Record name Ethyl 3-iso-propoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iso-propoxybenzoylformate

CAS RN

845790-54-7
Record name Ethyl 3-iso-propoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-54-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-iso-propoxybenzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.